BenchChemオンラインストアへようこそ!

3-(4-Ethylpiperazin-1-YL)propan-1-OL

Physicochemical profiling Lipophilicity optimization ADME prediction

3-(4-Ethylpiperazin-1-yl)propan-1-ol (CAS 622369-81-7) is a bifunctional organic compound featuring a piperazine ring substituted with an ethyl group at the 4-position and a propanol chain at the 1-position. With a molecular formula of C₉H₂₀N₂O and a molecular weight of 172.27 g/mol , it serves as a versatile chemical intermediate and building block.

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
CAS No. 622369-81-7
Cat. No. B3329681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethylpiperazin-1-YL)propan-1-OL
CAS622369-81-7
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CCCO
InChIInChI=1S/C9H20N2O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h12H,2-9H2,1H3
InChIKeyAMUHRVSHYZFFKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Ethylpiperazin-1-yl)propan-1-ol CAS 622369-81-7: Differentiated Physicochemical Profile vs. In-Class Analogs


3-(4-Ethylpiperazin-1-yl)propan-1-ol (CAS 622369-81-7) is a bifunctional organic compound featuring a piperazine ring substituted with an ethyl group at the 4-position and a propanol chain at the 1-position [1]. With a molecular formula of C₉H₂₀N₂O and a molecular weight of 172.27 g/mol [1], it serves as a versatile chemical intermediate and building block. Its closest in-class analogs include the 4-methyl (CAS 5317-33-9) and unsubstituted piperazine (CAS 5317-32-8) propanols. Key differentiating physicochemical properties—such as lipophilicity (XLogP3), hydrogen bond donor count, topological polar surface area, rotatable bond count, boiling point, and density—are evaluated to guide scientific selection and procurement decisions.

Why Generic Substitution of 3-(4-Ethylpiperazin-1-yl)propan-1-ol Risks Suboptimal Outcomes in Research and Development


In-class piperazine propanols are not freely interchangeable due to quantifiable differences in physicochemical properties that directly influence solubility, permeability, molecular recognition, and chemical reactivity [1][2]. The 4-ethyl substitution on the piperazine ring alters lipophilicity, hydrogen bonding capacity, and molecular flexibility compared to the 4-methyl or unsubstituted analogs [1][2]. These differences can lead to significant variations in biological activity, as demonstrated by the superior anticancer potency of 4-ethylpiperazine-containing derivatives [3]. Simple substitution without accounting for these quantitative distinctions may compromise synthetic yield, purity, and ultimately the reproducibility of experimental results.

Quantitative Differentiation Evidence: 3-(4-Ethylpiperazin-1-yl)propan-1-ol vs. Closest Analogs


Molecular Weight and Lipophilicity (XLogP3): Ethyl Analog Provides Optimal Balance for Membrane Permeability

The 4-ethyl substitution yields a molecular weight of 172.27 g/mol and an XLogP3 of -0.2, compared to 158.24 g/mol and -0.3 for the 4-methyl analog, and 144.21 g/mol and -0.7 for the unsubstituted piperazine [1][2][3]. The intermediate lipophilicity of the ethyl analog enhances passive membrane permeability while maintaining adequate aqueous solubility, a balance that is quantifiably less favorable for the more hydrophilic unsubstituted analog and the less lipophilic methyl analog.

Physicochemical profiling Lipophilicity optimization ADME prediction

Hydrogen Bond Donor Count and Polar Surface Area: Reduced Polarity Enhances Blood-Brain Barrier Penetration Potential

Both the ethyl and methyl analogs possess a single hydrogen bond donor (the alcohol proton), whereas the unsubstituted piperazine presents two donors (alcohol + secondary amine) [1][2][3]. Topological polar surface area (tPSA) is 26.7 Ų for both N-alkyl analogs versus 35.5 Ų for the unsubstituted analog. The lower HBD count and tPSA of the 4-ethyl compound correlate with improved passive CNS penetration, a feature absent in the more polar unsubstituted variant.

Hydrogen bonding CNS drug design Polar surface area

Rotatable Bond Count: Increased Molecular Flexibility Influences Binding Conformations

The 4-ethyl analog contains 4 rotatable bonds, one more than the methyl and unsubstituted analogs, which each have 3 rotatable bonds [1][2][3]. This additional degree of freedom, arising from the ethyl group rotation, can facilitate distinct binding conformations in protein-ligand interactions and may influence the entropic component of binding thermodynamics.

Molecular flexibility Conformational analysis Structure-activity relationship

Boiling Point and Density: Higher Thermal Stability and Distinct Physical Properties for Purification and Formulation

The predicted boiling point of the 4-ethyl compound is approximately 270.7 °C at 760 mmHg, compared to 252.8 °C for the 4-methyl analog and 263.5 °C for the unsubstituted analog [1]. Density is lower at 0.969 g/cm³ versus 0.988 g/cm³ (methyl) and 0.993 g/cm³ (unsubstituted) [1]. The higher boiling point indicates greater thermal stability during distillation or high-temperature reactions, while the lower density may facilitate phase separations in liquid-liquid extraction processes.

Thermal properties Purification Formulation development

Demonstrated Anticancer Activity: 4-Ethylpiperazine Moiety Confers Potent In Vitro Cytotoxicity

Derivatives incorporating the 4-ethylpiperazin-1-yl propoxy fragment exhibited significant in vitro cytotoxicity: compound C-5 showed IC₅₀ = 21.22 µM against A-549 lung carcinoma cells, and C-4 showed IC₅₀ = 11.33 µM against HCT-116 colon cancer cells, comparable to the standard gefitinib (IC₅₀ = 16.56 µM and 10.51 µM, respectively) [1]. While direct comparative data against methyl analogs are not reported, the activity of the ethyl-containing series validates the ethyl substitution as a critical pharmacophoric element for anticancer potency.

Anticancer Cytotoxicity Lead optimization

Commercial Purity and Availability: Consistent 98% Purity Supports Reproducible Results

Multiple suppliers report a consistent purity of 98% for the 4-ethyl analog , matching the typical purity of the 4-methyl analog . This ensures that procurement of either compound does not introduce variability due to impurity profiles, allowing researchers to focus on the intrinsic properties of the compound rather than batch-to-batch quality differences.

Chemical procurement Quality assurance Reproducibility

Recommended Application Scenarios for 3-(4-Ethylpiperazin-1-yl)propan-1-ol Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Targeting CNS Disorders

The reduced hydrogen bond donor count (1 vs. 2) and lower topological polar surface area (26.7 Ų vs. 35.5 Ų) of the 4-ethyl analog, combined with its intermediate lipophilicity (XLogP3 -0.2), make it a superior choice for designing CNS-penetrant drug candidates [1][2]. The additional rotatable bond (4 vs. 3) provides conformational flexibility that can be leveraged to optimize target binding [2].

Oncology Drug Discovery Programs

Derivatives of 3-(4-ethylpiperazin-1-yl)propan-1-ol have demonstrated potent in vitro cytotoxicity against lung (A-549), colon (HCT-116), and pancreatic (MIAPaCa-2) cancer cell lines, with IC₅₀ values as low as <1 µM [3]. This validates the 4-ethylpiperazine scaffold as a privileged structure for anticancer lead generation, supporting its procurement for oncology-focused medicinal chemistry.

Chemical Process Development Requiring High-Temperature Stability

With a predicted boiling point of 270.7 °C—approximately 18 °C higher than the 4-methyl analog—the 4-ethyl compound offers greater thermal stability during high-temperature reactions such as distillation or solvent-free syntheses . Its lower density (0.969 g/cm³) further facilitates product isolation in biphasic systems .

Intermediate for Quinolone Antibacterials and PROTAC Linker Design

The 4-ethylpiperazine moiety is specifically claimed as a substituent in patents for quinolone antibacterial intermediates [4], and piperazine-containing linkers with tertiary amines are extensively utilized in PROTAC design to improve solubility and rigidity [5]. The ethyl group's balance of lipophilicity and basicity makes this compound a rational choice for linker optimization in targeted protein degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Ethylpiperazin-1-YL)propan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.